molecular formula C16H15BrN4O2S B2982296 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034376-94-6

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2982296
CAS RN: 2034376-94-6
M. Wt: 407.29
InChI Key: OFJYADCLXLLTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide, also known as BMS-986205, is a novel small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which play a critical role in the immune system. Specifically, TYK2 is involved in the signaling pathway of cytokines, which are proteins that regulate inflammation and immune responses. Inhibition of TYK2 has potential therapeutic applications in a range of diseases, including autoimmune disorders and cancer.

Mechanism of Action

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathway of cytokines. Cytokines play a critical role in regulating inflammation and immune responses, and dysregulation of this pathway has been implicated in a range of diseases. Inhibition of TYK2 can therefore have therapeutic effects in these diseases by reducing inflammation and modulating immune responses.
Biochemical and Physiological Effects:
Inhibition of TYK2 by 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide can reduce the production of cytokines such as IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune disorders. In vivo studies have shown that 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide can reduce inflammation and improve disease symptoms in animal models of psoriasis and inflammatory bowel disease. Additionally, 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a specific inhibitor of the TYK2 enzyme, which allows for the investigation of the role of TYK2 in various diseases. Additionally, 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has been shown to have efficacy in animal models of disease, which suggests its potential as a therapeutic agent. However, there are also limitations to the use of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide in lab experiments. It is a small molecule inhibitor, which may have off-target effects and potential toxicity. Additionally, the optimal dosage and administration of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide for therapeutic applications are still unclear.

Future Directions

There are several future directions for research on 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide. One area of interest is the investigation of its potential as a treatment for autoimmune disorders such as psoriasis and inflammatory bowel disease. Additionally, 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has shown promise as an anti-cancer agent, and further research is needed to determine its efficacy in various types of cancer. Another area of interest is the development of more specific and potent inhibitors of the TYK2 enzyme, which could have improved therapeutic efficacy and reduced toxicity. Overall, 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide represents a promising tool for scientific research and has potential therapeutic applications in a range of diseases.

Synthesis Methods

The synthesis of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide involves several steps, starting with the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde to form an intermediate. This intermediate is then reacted with methyl magnesium bromide to form the final product, 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide.

Scientific Research Applications

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide in inhibiting TYK2 in vitro and in vivo, and showed its potential as a treatment for autoimmune disorders such as psoriasis and inflammatory bowel disease. Another study published in Cell Chemical Biology showed that 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide could inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.

properties

IUPAC Name

2-bromo-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-21-13(9-15(20-21)12-5-4-8-18-10-12)11-19-24(22,23)16-7-3-2-6-14(16)17/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJYADCLXLLTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.